3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide 3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 922083-22-5
VCID: VC4239870
InChI: InChI=1S/C24H22N2O4/c1-15-3-10-22-20(13-15)26-24(28)19-14-17(7-11-21(19)30-22)25-23(27)12-6-16-4-8-18(29-2)9-5-16/h3-5,7-11,13-14H,6,12H2,1-2H3,(H,25,27)(H,26,28)
SMILES: CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC)C(=O)N2
Molecular Formula: C24H22N2O4
Molecular Weight: 402.45

3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

CAS No.: 922083-22-5

Cat. No.: VC4239870

Molecular Formula: C24H22N2O4

Molecular Weight: 402.45

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide - 922083-22-5

Specification

CAS No. 922083-22-5
Molecular Formula C24H22N2O4
Molecular Weight 402.45
IUPAC Name 3-(4-methoxyphenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide
Standard InChI InChI=1S/C24H22N2O4/c1-15-3-10-22-20(13-15)26-24(28)19-14-17(7-11-21(19)30-22)25-23(27)12-6-16-4-8-18(29-2)9-5-16/h3-5,7-11,13-14H,6,12H2,1-2H3,(H,25,27)(H,26,28)
Standard InChI Key FGNATUWEFVNMFR-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC)C(=O)N2

Introduction

3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)propanamide is a complex organic compound that belongs to the class of amides and heterocyclic compounds. Its molecular formula is C22_{22}H22_{22}N2_{2}O3_{3}, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a dibenzo[b,f] oxazepine ring, which is a type of heterocyclic structure, and a propanamide functional group, classifying it as an amide.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)propanamide typically involves multi-step reactions. While specific detailed procedures for this exact compound are not extensively documented, similar compounds are often synthesized using solvents like dichloromethane or dimethylformamide (DMF) under controlled conditions such as temperature and reaction time. The choice of solvent and reaction conditions is crucial for optimizing yields and purity.

Synthesis ParametersDescription
SolventsDichloromethane, Dimethylformamide (DMF)
Reaction ConditionsControlled temperature and time

Potential Applications

3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)propanamide holds potential applications in medicinal chemistry, though specific uses are not detailed in the available literature. The compound's unique structure suggests it could be explored for various biological activities, similar to other heterocyclic compounds which are often investigated for their pharmacological properties.

Potential ApplicationsDescription
Medicinal ChemistryPotential pharmacological activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator